REACTION_CXSMILES
|
O.C(=O)([O-])[O-].[Na+].[Na+].[Br:8][C:9]1[CH:10]=[N:11][CH:12]=[C:13]([OH:15])[CH:14]=1.O.[I:17]I.Cl>>[Br:8][C:9]1[CH:14]=[C:13]([OH:15])[C:12]([I:17])=[N:11][CH:10]=1 |f:0.1.2.3|
|
Name
|
sodium carbonate monohydrate
|
Quantity
|
1.96 mL
|
Type
|
reactant
|
Smiles
|
O.C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
2.06 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=NC=C(C1)O
|
Name
|
|
Quantity
|
0.213 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.64 mL
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the overall mixture was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The product was collected by filtration
|
Type
|
CUSTOM
|
Details
|
followed by crystallization from EtOH/water
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C(=NC1)I)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 99.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |